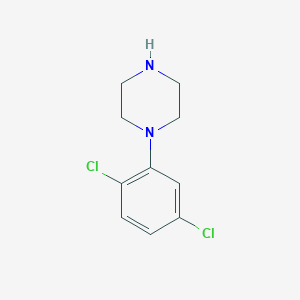

1-(2,5-Dichlorophenyl)piperazine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2,5-dichlorophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2N2/c11-8-1-2-9(12)10(7-8)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHICIIDUQBMMRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374214 | |

| Record name | 1-(2,5-dichlorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1013-27-0 | |

| Record name | 1-(2,5-Dichlorophenyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1013-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,5-dichlorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1 2,5 Dichlorophenyl Piperazine

Established Synthetic Pathways for 1-(2,5-Dichlorophenyl)piperazine

The synthesis of this compound can be achieved through several established chemical routes. These methods primarily involve either the formation of the piperazine (B1678402) ring from acyclic precursors or the coupling of a pre-existing piperazine ring with a dichlorophenyl moiety.

Nucleophilic Substitution Reactions in Piperazine Synthesis

Nucleophilic substitution reactions represent a fundamental approach to forming the N-aryl bond in this compound. In this strategy, the piperazine molecule acts as a nucleophile, attacking an activated dichlorophenyl electrophile. A common variation involves the reaction of piperazine with a dichlorohalobenzene. For these reactions to proceed efficiently, particularly with less reactive aryl chlorides, a catalyst is often necessary. mdpi.com

Prominent catalytic systems for N-arylpiperazine synthesis include palladium-based catalysts for what is known as Buchwald-Hartwig amination and copper-based catalysts for the Ullmann-Goldberg reaction. mdpi.com For instance, a method analogous to the synthesis of the 2,3-dichloro isomer involves reacting 1,2-dichloro-3-iodobenzene (B1582814) with piperazine in the presence of a copper(I) iodide (CuI) catalyst, proline as a ligand, and a base like potassium carbonate in a solvent such as DMSO. researchgate.net Aromatic nucleophilic substitution (SNAr) is also a viable pathway, especially when the aromatic ring is activated by electron-withdrawing groups. mdpi.com In a related synthesis, piperazine derivatives were successfully synthesized via nucleophilic substitution on a different heterocyclic system, pentafluoropyridine, highlighting piperazine's efficacy as a nucleophile. researchgate.net

Cyclization Reactions for Piperazine Ring Formation

An alternative and widely used strategy involves constructing the piperazine ring itself from acyclic starting materials. The most common method in this category is the reaction between a substituted aniline (B41778) and a bis-electrophilic reagent, such as bis(2-chloroethyl)amine (B1207034). mdpi.com For the target compound, this involves the cyclization of 2,5-dichloroaniline (B50420) with bis(2-chloroethyl)amine hydrochloride. This reaction is typically performed at high temperatures, often without a solvent, by melting the reactants together. google.com The mechanism involves two sequential nucleophilic substitution reactions where the nitrogen of the aniline first displaces one chloro group, followed by an intramolecular cyclization where the secondary amine formed displaces the second chloro group to form the heterocyclic ring.

Aniline-Derived Synthetic Routes

Aniline-derived routes are central to the synthesis of this compound and are closely related to the cyclization reactions mentioned above. The primary example is the direct reaction of 2,5-dichloroaniline with bis(2-chloroethyl)amine hydrochloride. google.com This approach is advantageous as it builds the desired substituted piperazine in a single key step from commercially available precursors. A similar process has been documented for the synthesis of the 3,4-dichloro isomer, where 3,4-dichloroaniline (B118046) was reacted with bis(2-chloroethyl)amine hydrochloride. prepchem.com Another aniline-derived method involves a one-pot reaction starting from a dichloronitrobenzene, where the nitro group is reduced in situ to an aniline, which then undergoes cyclization with bis-(2-chloroethyl)amine hydrochloride. google.com

Optimization of Reaction Conditions for Enhanced Yield and Purity

To make the synthesis of this compound viable for larger-scale production, optimization of the reaction conditions is critical. Key parameters that are often adjusted include the choice of solvent, the reaction temperature, and the selection of appropriate catalysts and reagents.

Solvent Effects and Temperature Regimes

The reaction conditions, particularly solvent and temperature, have a profound impact on the efficiency of the synthesis. For the cyclization of a dichloroaniline with bis(2-chloroethyl)amine, reactions can be conducted under solvent-free conditions where the reactants are heated to a molten state. google.com Documented reaction temperatures for this type of synthesis range broadly from 90°C to 220°C. google.com

In one study on the synthesis of the 2,3-dichloro isomer, increasing the reaction temperature from 160°C to 200°C decreased the required reaction time from 12 hours to just 4 hours, while also providing a modest increase in yield. google.com Solvents are also employed, with choices depending on the specific synthetic route. High-boiling point solvents like diethylene glycol ether, xylene, and n-butanol have been utilized. prepchem.comchemicalbook.com For purification, protic solvents such as methanol, ethanol, or mixtures with water are often used for recrystallization to obtain the final product with high purity. google.com

| Isomer | Starting Materials | Solvent | Catalyst/Base | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 2,3-DCPP | 2,3-dichloroaniline, bis(2-chloroethyl)amine | Xylene | p-TSA, TBAB | 130-135 °C | 48 h | 88% | chemicalbook.com |

| 3,4-DCPP | 3,4-dichloroaniline, bis(2-chloroethyl)amine HCl | n-Butanol | K₂CO₃ | Reflux | Not specified | 28% | prepchem.com |

| 2,3-DCPP HCl | 2,3-dichloroaniline, bis(2-chloroethyl)amine HCl | Solvent-free | None | 160 °C | 12 h | 64.0% | google.com |

| 2,3-DCPP HCl | 2,3-dichloroaniline, bis(2-chloroethyl)amine HCl | Solvent-free | None | 200 °C | 4 h | 65.6% | google.com |

| 2,3-DCPP | 2,3-dichloroaniline, bis(2-chloroethyl)amine | Not specified | Not specified | 150 °C | 8 h | ~60% | tue.nl |

Catalyst and Reagent Selection

The choice of catalysts and reagents is another critical factor for optimizing the synthesis. In nucleophilic substitution routes like the Ullmann condensation, the selection of the copper catalyst and an appropriate ligand, such as proline, is key to achieving good yields. researchgate.net For Buchwald-Hartwig aminations, various palladium catalysts with specialized phosphine (B1218219) ligands are used. mdpi.com

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pharmaceutical intermediates to reduce environmental impact by minimizing waste, energy consumption, and the use of hazardous substances. nih.gov For the synthesis of arylpiperazines like this compound, several greener strategies have been explored, moving away from traditional methods that often require high temperatures and organic solvents. mdpi.comtue.nl

Key green approaches include:

Microwave-Assisted Synthesis: The use of microwave irradiation is a known green chemistry method that can significantly accelerate reaction rates, often leading to higher yields in shorter timeframes and sometimes enabling solvent-free conditions. mdpi.com Syntheses of related arylpiperazine drugs have been successfully conducted using microwave radiation in the presence of potassium carbonate and a phase-transfer catalyst, eliminating the need for conventional solvents. mdpi.com

Mechanochemistry: Solvent-free reactions can be achieved through mechanochemistry, where mechanical force (e.g., in a ball mill) initiates chemical transformations. nih.gov This technique has been applied to the N-alkylation of arylpiperazine hydrochlorides, demonstrating a viable alternative to solvent-based syntheses. mdpi.com

Process Intensification with Microflow Reactors: The synthesis of the related 1,2-dichlorophenylpiperazine has been investigated using capillary microflow reactors. tue.nl This approach offers rapid heat and mass transfer, precise control over reaction conditions, and enhanced safety, which are all hallmarks of process intensification and green chemistry. tue.nl

Table 1: Overview of Green Chemistry Approaches

| Green Method | Principle | Advantages in Arylpiperazine Synthesis |

|---|---|---|

| Microwave (MW) Synthesis | Utilizes microwave energy to heat reactions directly and efficiently. mdpi.com | Reduced reaction times, increased yields, potential for solvent-free conditions. mdpi.com |

| Mechanochemistry | Employs mechanical force (grinding, milling) to drive reactions. nih.govmdpi.com | Eliminates bulk solvents, reducing waste and environmental impact. mdpi.com |

| Microflow Reactors | Conducts reactions in continuous-flow micro-channels. tue.nl | Superior control of temperature and residence time, improved safety and yield. tue.nl |

| Multicomponent Reactions (MCRs) | Combines three or more starting materials in a one-pot reaction. researchgate.netrug.nl | High atom economy, reduced number of synthetic and purification steps, rapid generation of molecular diversity. rug.nl |

Derivatization Strategies and Functional Group Transformations

The this compound core is a versatile scaffold that allows for extensive chemical modification. Derivatization is typically focused on the reactive secondary amine of the piperazine ring or, to a lesser extent, the dichlorophenyl moiety.

N-Alkylation and N-Acylation Reactions of the Piperazine Nitrogen

The unsubstituted nitrogen atom of the piperazine ring is a nucleophilic center and the primary site for derivatization. ambeed.com

N-Alkylation: This is a common reaction to append various side chains to the piperazine core. It is typically achieved by reacting this compound with an alkyl halide in the presence of a base. This reaction is fundamental in the synthesis of numerous active pharmaceutical ingredients. For example, the synthesis of drugs like aripiprazole (B633) and trazodone (B27368) involves the N-alkylation of a substituted phenylpiperazine with a suitable alkyl halide derivative. mdpi.com Common bases used to facilitate this reaction include potassium carbonate and triethylamine, in solvents such as acetonitrile (B52724) or toluene. mdpi.com

N-Acylation: The piperazine nitrogen readily reacts with acylating agents like acyl halides or acid anhydrides to form the corresponding amides. ambeed.com This transformation introduces a carbonyl group, which can alter the electronic properties and hydrogen-bonding capabilities of the molecule.

Table 2: Reactions at the Piperazine Nitrogen

| Reaction Type | Reagent Class | Resulting Functional Group |

|---|---|---|

| N-Alkylation | Alkyl halides (R-X) | Tertiary Amine |

| N-Acylation | Acyl halides (RCO-Cl), Acid Anhydrides ((RCO)₂O) | Amide |

Substitution Reactions on the Dichlorophenyl Moiety

The dichlorophenyl ring is significantly less reactive than the piperazine nitrogen. The chlorine atoms are attached to an sp²-hybridized carbon and are generally resistant to nucleophilic substitution unless under harsh conditions or if the aromatic ring is activated by strong electron-withdrawing groups. While direct substitution of the chlorine atoms is challenging, modern cross-coupling reactions catalyzed by transition metals (e.g., Palladium-catalyzed Buchwald-Hartwig or Copper-catalyzed Ullmann reactions) represent potential, albeit more complex, methods for functionalizing the aryl ring. mdpi.com These methods are widely used for forming carbon-carbon and carbon-heteroatom bonds on aryl halides. mdpi.com

Preparation of Complex Molecular Architectures Incorporating the this compound Scaffold

The this compound moiety is a "privileged scaffold" in medicinal chemistry, serving as a foundational building block for larger, more complex molecules with therapeutic potential. nih.govresearchgate.net

Assembly of Pharmaceutical Agents: A primary strategy involves linking the piperazine scaffold to other complex molecular fragments. A clear example is seen with the analogous compound, 1-(2,3-dichlorophenyl)piperazine (B491241), which is a key intermediate in the synthesis of the antipsychotic drugs aripiprazole and cariprazine. wikipedia.org In these syntheses, the piperazine nitrogen is alkylated with a long chain that connects to another heterocyclic system. mdpi.comwikipedia.org

Molecular Hybridization: This approach involves combining the this compound scaffold with other known pharmacophores to create a single "hybrid" molecule with potentially synergistic or dual activities. nih.gov For instance, benzhydrylpiperazine scaffolds have been linked to 1,3,4-oxadiazole (B1194373) moieties to develop novel dual inhibitors of COX-2 and 5-LOX enzymes. nih.gov

Multicomponent Reactions (MCRs): As a green synthesis tool, MCRs are also a powerful method for building molecular complexity. The Ugi four-component reaction, for example, can incorporate a piperazine-containing amine with an aldehyde, an isocyanide, and a carboxylic acid in a single, efficient step. rug.nl This allows for the rapid construction of diverse and complex α-acylaminoamides, which can be further cyclized to form other heterocycles like 1,3,4-oxadiazoles. rug.nl

Table 3: Strategies for Building Complex Architectures

| Strategy | Description | Example Application |

|---|---|---|

| Fragment Linking | Covalently connecting the piperazine scaffold to other complex molecular moieties via reactions like N-alkylation. | Synthesis of drugs like aripiprazole from its 2,3-dichloro- analogue. wikipedia.org |

| Molecular Hybridization | Combining the piperazine scaffold with other distinct pharmacophores into one molecule. | Creating dual-target agents by linking piperazine to other active scaffolds like oxadiazoles. nih.gov |

| Multicomponent Reactions (MCRs) | Utilizing one-pot reactions with multiple reactants to rapidly build complex structures. | Using the Ugi reaction to synthesize complex acyclic precursors for heterocycles. rug.nl |

Pharmacological Profiles and Receptor Interactions of 1 2,5 Dichlorophenyl Piperazine

Modulation of Serotonergic Receptor Systems

The serotonergic system is a primary target for many arylpiperazine compounds. The interaction of 1-(2,5-Dichlorophenyl)piperazine with serotonin (B10506) (5-HT) receptors is a key aspect of its pharmacological identity.

Agonistic and Antagonistic Activity at Specific Serotonin Receptor Subtypes (e.g., 5-HT1A, 5-HT2C)

Research indicates that this compound primarily interacts with serotonin receptors, with a particular focus on the 5-HT1A and 5-HT2C subtypes. These receptors are integral to the regulation of mood and anxiety. Some studies suggest that the compound may act as an agonist at these receptors, thereby stimulating serotonergic signaling pathways.

In a study evaluating 1,3,5-triazine derivatives, a compound containing the this compound moiety was found to exhibit partial agonist activity at the 5-HT2A receptor. While this compound is a more complex molecule, this finding points to the potential functional activity of the 2,5-dichlorophenylpiperazine scaffold at this receptor subtype. However, detailed functional assays and binding affinity data (Kᵢ values) specifically for this compound at the 5-HT1A and 5-HT2C receptors are not extensively detailed in the available literature, making a definitive characterization of its agonist versus antagonist profile challenging without further research.

Impact on Serotonin Transporter (SERT) Function and Monoamine Levels

The serotonin transporter (SERT) is a crucial protein that regulates serotonin levels in the synaptic cleft by facilitating its reuptake into the presynaptic neuron. Many psychoactive compounds exert their effects by inhibiting SERT.

There is a lack of specific data detailing the direct interaction of this compound with the serotonin transporter. Research on its positional isomer, 3,4-dichlorophenylpiperazine (3,4-DCPP), has shown that it can act as a serotonin releaser via the serotonin transporter, indicating that interactions with SERT are possible within this chemical family. However, the specific substitution pattern of the chlorine atoms significantly influences pharmacological activity, and therefore, these findings cannot be directly extrapolated to the 2,5-dichloro isomer.

Interactions with Dopaminergic Receptor Systems (e.g., D2, D3)

The dopaminergic system, particularly the D2 and D3 receptor subtypes, is another important target for arylpiperazine compounds, especially those developed as antipsychotics. The interaction of dichlorophenylpiperazine isomers with these receptors is of significant interest.

Much of the research in this area has focused on 1-(2,3-Dichlorophenyl)piperazine (B491241) (2,3-DCPP), a known metabolite of the atypical antipsychotic aripiprazole (B633). Studies have shown that 2,3-DCPP acts as a partial agonist at both D2 and D3 dopamine (B1211576) receptors. For instance, one study reported that a derivative of 2,3-DCPP displayed the highest affinity for the D3 receptor in its series, with a Kᵢ value in the subnanomolar range and a 56-fold selectivity over the D2 receptor.

Noradrenergic System Engagement

The noradrenergic system, which utilizes norepinephrine as its primary neurotransmitter, is involved in regulating arousal, attention, and stress responses. Arylpiperazine compounds are known to sometimes interact with adrenergic receptors.

Currently, there is a significant gap in the scientific literature regarding the specific interactions of this compound with noradrenergic receptors (e.g., α₁, α₂, β). While the related compound 3,4-DCPP has been identified as a β₁-adrenergic receptor blocker, this activity is dependent on its specific structure. Without dedicated radioligand binding assays or functional studies for this compound, its engagement with the noradrenergic system remains uncharacterized.

Comprehensive Receptor Binding Profiling and Selectivity Assessments

A comprehensive understanding of a compound's pharmacology relies on extensive receptor screening to determine its binding affinities across a wide range of targets. This profiling allows for an assessment of its selectivity, which is crucial for predicting its therapeutic potential and possible side effects.

A complete, quantitative receptor binding profile for this compound is not available in the reviewed literature. While data exists for various related compounds, highlighting the general propensity of the arylpiperazine scaffold to interact with monoamine receptors, specific Kᵢ values for the 2,5-dichloro isomer across serotonergic, dopaminergic, and adrenergic receptors are needed for a thorough selectivity assessment. The table below illustrates the type of data available for a related compound, emphasizing the need for specific data for this compound.

Receptor Binding Profile for a 1-(2,3-Dichlorophenyl)piperazine Derivative

| Receptor | Binding Affinity (Kᵢ, nM) | Selectivity (D₂/D₃) |

|---|---|---|

| Dopamine D₃ | 2.0 | 56 |

| Dopamine D₂L | 112 |

Note: Data presented is for NGB 2904, a derivative of 1-(2,3-Dichlorophenyl)piperazine, and is for illustrative purposes only. This data does not represent the binding profile of this compound.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Positional Isomerism and Chlorine Substitution Pattern Effects on Biological Activity

The substitution pattern of chlorine atoms on the phenyl ring of phenylpiperazine derivatives plays a critical role in modulating their biological activity. Studies on various mono- and di-substituted analogs reveal that the position of the chlorine atoms significantly influences receptor affinity and selectivity.

For instance, in a series of N-(4-(4-(aryl)piperazin-1-yl)butyl)aza-aromatic carboxamides, the 2,3-dichlorophenyl substitution pattern was found to confer the highest affinity for the dopamine (B1211576) D3 receptor, with a Ki value in the subnanomolar range. acs.org This highlights the importance of the specific arrangement of chlorine atoms for potent receptor interaction. In contrast, the positional isomer 3,4-dichlorophenylpiperazine (3,4-DCPP) is known to act as a serotonin (B10506) releaser and a β1-adrenergic receptor blocker, albeit with relatively low affinity. wikipedia.org

While direct comparative data for the 2,5-dichloro isomer across a wide range of targets is not always available, general principles of chlorine substitution can be inferred. The introduction of chlorine atoms into a parent molecule can increase its biological activity and, in some cases, is crucial for the compound's function. eurochlor.org The position of the chlorine substituent can have a profound impact; for example, a meta-substitution can lead to a fourfold increase in the inhibitory activity of certain compounds, an effect that goes beyond simple changes in acidity and lipophilicity and points to a critical structural factor. eurochlor.org

The following table summarizes the effect of different chlorine substitution patterns on the phenyl ring of phenylpiperazine derivatives on their biological activity at the dopamine D2 and D3 receptors.

| Compound | Phenyl Ring Substitution | D3R Ki (nM) | D2R Ki (nM) | D2R/D3R Selectivity |

| 6 | Unsubstituted | 1.8 | 62 | 34 |

| 7 | 2-Methoxyphenyl | 0.6 | 6.2 | 10 |

| 8 | 2,3-Dichlorophenyl | <1 | 10.5 | >10 |

Data sourced from a study on N-(4-(4-(aryl)piperazin-1-yl)butyl)aza-aromatic carboxamides. acs.org

Influence of Piperazine (B1678402) Ring Substituents on Pharmacological Potency and Selectivity

The piperazine ring is a versatile scaffold that allows for a wide range of chemical modifications, significantly impacting the pharmacological profile of the resulting compounds. ijrrjournal.comresearchgate.net Substitutions on the piperazine nitrogen atom (N4) can dramatically alter potency and selectivity for various receptors.

For example, in a series of dopamine D3 receptor ligands, the introduction of various heterocyclic moieties to the piperazine ring was well-tolerated, leading to compounds with high affinity and selectivity. nih.gov The nature of the linker between the piperazine ring and the appended moiety also plays a crucial role. An amide linker, for instance, was found to be favorable for maintaining high affinity at the D3 receptor. nih.gov

The table below illustrates the impact of different N-substituents on the piperazine ring on the binding affinity for dopamine D2 and D3 receptors.

| Compound | Piperazine N-Substituent | D2 Ki (nM) | D3 Ki (nM) |

| (-)-10e | Indole-2-carboxamide | 47.5 | 0.57 |

| (+)-10e | Indole-2-carboxamide | 113 | 3.73 |

| 10g | Indazole derivative | High Affinity | High Affinity |

| 10i | Benzo[b]thiophene derivative | High Affinity | High Affinity |

| 22 | 5-Indolyl | 30 | 2 |

Data from a study on N-heterocyclic substituted piperazine derivatives. nih.gov

Furthermore, the introduction of substituents at the 3-position of the piperazine ring has been shown to lead to strong interactions with various central nervous system receptors. researchgate.net Even minor changes in the substitution pattern on the piperazine nucleus can lead to distinguishable differences in pharmacological activities. ijrrjournal.com

Conformational Analysis and Bioactive Conformations

The three-dimensional conformation of arylpiperazine derivatives is a key determinant of their interaction with biological targets. The phenylpiperazine fragment is not planar, and the relative orientation of the phenyl and piperazine rings, as well as the conformation of any linkers, influences the molecule's ability to fit into a receptor's binding pocket. mdpi.com

In 1-acyl and 1-aryl 2-substituted piperazines, the axial conformation has been found to be preferred. nih.gov For ether-linked compounds, this axial conformation can be further stabilized by an intramolecular hydrogen bond. nih.gov This conformational preference can control the binding of the molecule to its target receptor. nih.gov

The following table presents conformational data for a selected arylpiperazine, highlighting the non-planar nature of the phenylpiperazine moiety.

| Molecule | Dihedral Angle (Phenyl Ring vs. Piperazine Ring) | Dihedral Angle (Piperazine Ring vs. Indazole Scaffold) |

| M1 | 25.31° | 82.88° |

| M2 | 10.68° | 79.20° |

Data from a study on the structural aspects of arylpiperazines. mdpi.com

Ligand Efficiency and Lipophilic Efficiency Metrics in SAR Optimization

In the process of drug discovery and lead optimization, it is crucial to assess not only the potency of a compound but also its physicochemical properties. Ligand efficiency (LE) and lipophilic efficiency (LiPE) are two important metrics used to evaluate the quality of drug candidates. wikipedia.orgwikipedia.org

Ligand Efficiency (LE) measures the binding energy per non-hydrogen atom of a ligand. wikipedia.org It is a useful tool for comparing compounds of different sizes and helps in identifying smaller molecules with favorable binding properties. The formula for LE is:

LE = - (ΔG) / N

where ΔG is the Gibbs free energy of binding and N is the number of non-hydrogen atoms. wikipedia.org

Lipophilic Efficiency (LiPE) , also known as Ligand-Lipophilicity Efficiency (LLE), relates the potency of a compound to its lipophilicity, typically measured as logP. wikipedia.org High lipophilicity can lead to issues such as poor solubility, increased metabolic clearance, and non-specific toxicity. wikipedia.org Therefore, it is desirable to achieve high potency with low lipophilicity. The formula for LiPE is:

LiPE = pIC50 - logP

Empirical evidence suggests that quality drug candidates often have a high LiPE value, typically greater than 6. wikipedia.org The application of these metrics in the optimization of arylpiperazine derivatives can guide the selection of compounds with a better balance of potency and drug-like properties. core.ac.uk

The following table provides a hypothetical example of how these metrics can be used to compare compounds.

| Compound | pIC50 | logP | Number of Heavy Atoms | LiPE | LE (kcal/mol per heavy atom) |

| A | 7.5 | 3.0 | 25 | 4.5 | 0.41 |

| B | 8.0 | 2.5 | 22 | 5.5 | 0.50 |

| C | 7.0 | 4.0 | 30 | 3.0 | 0.32 |

This is an illustrative table. Actual values would be determined experimentally and computationally.

Statistical and Computational Approaches to SAR/QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models are valuable tools in drug design, allowing for the prediction of the activity of novel compounds and providing insights into the structural features that are important for biological activity.

Various statistical and computational methods are employed in SAR and QSAR studies of phenylpiperazine derivatives. These include:

Multiple Linear Regression (MLR): This method is used to develop a linear equation that correlates biological activity with various physicochemical descriptors. nih.govopenpharmaceuticalsciencesjournal.com

Partial Least Squares (PLS) Regression: PLS is a statistical method that is particularly useful when the number of descriptors is large and there is a high degree of correlation between them. nih.gov

3D-QSAR: Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the three-dimensional properties of molecules to build more sophisticated models. nih.govbjmu.edu.cn

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and key interactions. nih.gov

Homology Modeling: When the crystal structure of a target receptor is not available, a homology model can be generated based on the structure of a related protein. This model can then be used for docking studies. nih.gov

These computational approaches, in combination with experimental data, provide a comprehensive understanding of the SAR of phenylpiperazine derivatives and facilitate the rational design of new and improved compounds. researchgate.netnih.gov

Metabolism and Biotransformation of 1 2,5 Dichlorophenyl Piperazine

Identification of Major Metabolic Pathways (e.g., N-dealkylation, hydroxylation)

Based on the metabolism of analogous arylpiperazine derivatives, the major metabolic pathways for 1-(2,5-Dichlorophenyl)piperazine are anticipated to be N-dealkylation and hydroxylation.

N-dealkylation is a common metabolic route for many piperazine-containing drugs. This process involves the removal of an alkyl group from one of the nitrogen atoms of the piperazine (B1678402) ring. In the case of larger molecules where this compound might be a substructure, this pathway would lead to the formation of this compound as a metabolite.

Hydroxylation is another key metabolic transformation. This can occur at two primary locations: on the dichlorophenyl ring (aromatic hydroxylation) or on the piperazine ring. Aromatic hydroxylation would introduce a hydroxyl group onto the dichlorophenyl moiety, while hydroxylation of the piperazine ring would result in the formation of hydroxylated piperazine derivatives. For instance, the metabolism of 1-(3-chlorophenyl)piperazine (mCPP) involves hydroxylation of the aromatic ring. nih.gov

The following table summarizes the likely major metabolic pathways for this compound, based on data from analogous compounds.

| Metabolic Pathway | Description | Expected Metabolites |

| N-dealkylation | Cleavage of the bond between a piperazine nitrogen and an attached alkyl group. | This compound (if part of a larger molecule) |

| Aromatic Hydroxylation | Addition of a hydroxyl (-OH) group to the dichlorophenyl ring. | Hydroxy-1-(2,5-dichlorophenyl)piperazine isomers |

| Piperazine Ring Hydroxylation | Addition of a hydroxyl (-OH) group to the piperazine ring. | 1-(2,5-Dichlorophenyl)-hydroxy-piperazine isomers |

| Piperazine Ring Degradation | Further breakdown of the piperazine moiety. | N-(2,5-Dichlorophenyl)ethylenediamine and other degradation products |

Role of Cytochrome P450 Enzymes (e.g., CYP3A4, CYP2D6) in Metabolism

The metabolism of arylpiperazine derivatives is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes, with CYP3A4 and CYP2D6 playing crucial roles.

CYP3A4 is a major enzyme in drug metabolism and is often responsible for the N-dealkylation of piperazine-containing compounds. Studies on various drugs with a piperazine moiety have demonstrated the central role of CYP3A4 in this metabolic step.

CYP2D6 is another key enzyme, typically involved in the hydroxylation of the arylpiperazine structure once it has been formed. The hydroxylation of the aromatic ring of many arylpiperazines has been shown to be catalyzed by CYP2D6. Given that CYP2D6 is a polymorphic enzyme, variations in its activity among individuals could lead to differences in the metabolic profile of this compound.

The table below outlines the probable roles of major CYP450 enzymes in the metabolism of this compound, extrapolated from studies on similar compounds.

| Cytochrome P450 Enzyme | Probable Role in Metabolism | Metabolic Reaction Catalyzed |

| CYP3A4 | Major contributor | N-dealkylation |

| CYP2D6 | Major contributor | Aromatic and/or Piperazine Ring Hydroxylation |

| Other CYPs (e.g., CYP1A2, CYP2C19) | Minor contributors | May play a secondary role in hydroxylation or other oxidative reactions |

Characterization of Metabolite Structures

The primary metabolites would likely be:

Hydroxy-1-(2,5-dichlorophenyl)piperazine isomers: These would be formed through the addition of a hydroxyl group to either the dichlorophenyl ring or the piperazine ring. The exact position of hydroxylation would depend on the regioselectivity of the involved CYP enzymes.

N-(2,5-Dichlorophenyl)ethylenediamine: This metabolite would result from the degradation of the piperazine ring. nih.gov

Further metabolism could lead to the formation of conjugates, such as glucuronides or sulfates of the hydroxylated metabolites, to enhance their water solubility and facilitate their elimination from the body.

In Vitro and In Vivo Metabolic Stability Studies

Specific in vitro and in vivo metabolic stability data for this compound are not detailed in the provided search results. However, the general approach to determine such parameters involves a series of standardized experiments.

In Vitro Studies: These typically utilize human liver microsomes, which are rich in CYP enzymes, to assess the rate of metabolism of a compound. nih.govresearchgate.net By incubating this compound with liver microsomes and a necessary cofactor (NADPH), the disappearance of the parent compound over time can be measured to determine its intrinsic clearance. Such studies would provide valuable data on its metabolic lability.

In Vivo Studies: Animal models, often rats, are used in in vivo studies to understand the pharmacokinetics and metabolism of a compound in a whole-organism setting. Following administration of this compound, blood and urine samples would be collected and analyzed to identify the metabolites formed and to determine the rate of elimination of the parent compound and its metabolites. Studies on analogous compounds like 1-(3-chlorophenyl)piperazine have been conducted in rats to elucidate their metabolic pathways. nih.gov

Pharmacological Activity of Biologically Active Metabolites

The pharmacological activity of the metabolites of this compound would depend on their ability to interact with biological targets, such as neurotransmitter receptors.

The table below summarizes the known pharmacological activity of a closely related metabolite and the potential for the metabolites of this compound.

| Metabolite | Known or Potential Pharmacological Activity | Receptor Targets |

| 1-(2,3-Dichlorophenyl)piperazine (B491241) | Partial agonist | Dopamine (B1211576) D2 and D3 receptors |

| Hydroxy-1-(2,5-dichlorophenyl)piperazine | Potential for retained or altered activity | Serotonin (B10506) and/or Dopamine receptors |

| N-(2,5-Dichlorophenyl)ethylenediamine | Likely inactive or significantly reduced activity | Unlikely to have significant receptor affinity |

Advanced Analytical Methodologies for Research and Characterization

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profilingresearchgate.netyoutube.com

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of 1-(2,5-Dichlorophenyl)piperazine and for detecting and quantifying any related impurities. The technique separates components in a mixture based on their differential interactions with a stationary phase and a liquid mobile phase.

Developing a robust HPLC method is crucial for achieving accurate and reliable results. This process involves the careful selection and optimization of several parameters.

Column Chemistry : Reversed-phase HPLC is commonly employed for the analysis of arylpiperazine derivatives. A C18 (octadecylsilane) or C8 column is often selected as the stationary phase due to its hydrophobicity, which allows for good retention and separation of such compounds. researchgate.netgoogle.com The choice between C18 and C8 depends on the desired retention and selectivity for the main compound and its potential impurities.

Mobile Phase : The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. google.com The pH of the aqueous phase is a critical parameter that can be adjusted to control the ionization state of the analyte and, consequently, its retention time. phenomenex.com For piperazine (B1678402) compounds, a slightly acidic mobile phase is often used to ensure good peak shape. researchgate.net

Gradient Elution : A gradient elution program is frequently utilized in the analysis of this compound and its related substances. google.com This technique involves changing the composition of the mobile phase during the analytical run. phenomenex.com For instance, the analysis might start with a higher proportion of the aqueous buffer to retain polar impurities, followed by a gradual increase in the organic solvent concentration to elute the main compound and any less polar impurities. This approach allows for the separation of compounds with a wide range of polarities in a single run, improving peak resolution and analysis time. phenomenex.com

A typical gradient elution program might start with 90% aqueous phase and 10% organic phase, linearly changing to 20% aqueous and 80% organic over 30 minutes. google.com The flow rate is generally maintained around 1.0 mL/min, and detection is often performed using a UV detector at a wavelength where the analyte exhibits strong absorbance, such as 254 nm. google.com

Table 1: Example HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18, 5 µm, 4.6 x 250 mm google.com |

| Mobile Phase A | 0.01 M Potassium Dihydrogen Phosphate (pH 3.0) google.com |

| Mobile Phase B | Acetonitrile/Methanol (85:15) google.com |

| Gradient | 0-5 min: 10% B; 5-35 min: 10-80% B; 35-45 min: 80% B google.com |

| Flow Rate | 1.0 mL/min google.com |

| Detection | UV at 254 nm google.com |

| Column Temperature | 30 °C google.com |

To ensure that an HPLC method is suitable for its intended purpose, it must be validated according to established guidelines, such as those from the International Conference on Harmonisation (ICH). nih.gov

Linearity : This parameter demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. researchgate.net A linear relationship is typically confirmed by a high correlation coefficient (R² > 0.999). researchgate.netresearchgate.net

Precision : Precision assesses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.govresearchgate.net For pharmaceutical analysis, an RSD of less than 2% is generally considered acceptable. nih.gov

Accuracy : Accuracy is the closeness of the test results obtained by the method to the true value. researchgate.net It is often determined by recovery studies, where a known amount of the analyte is added to a placebo matrix and the percentage of the analyte recovered is calculated. ceon.rs Recovery values between 98% and 102% are typically desired. ceon.rs

Specificity : This is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. ceon.rs

Limit of Detection (LOD) and Limit of Quantitation (LOQ) : The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. ceon.rs The LOQ is the lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy. ceon.rs These are often determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ. ceon.rs

Robustness : This parameter measures the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. ceon.rs

Table 2: Typical HPLC Validation Parameters

| Parameter | Acceptance Criteria |

|---|---|

| Linearity (R²) | ≥ 0.999 researchgate.netresearchgate.net |

| Precision (%RSD) | ≤ 2% nih.gov |

| Accuracy (% Recovery) | 98.0% - 102.0% ceon.rs |

| LOD (Signal-to-Noise) | 3:1 ceon.rs |

| LOQ (Signal-to-Noise) | 10:1 ceon.rs |

Mass Spectrometry (MS) for Molecular Confirmation and Fragment Analysis (e.g., LC-MS)google.com

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. When coupled with liquid chromatography (LC-MS), it provides both separation and identification capabilities, making it an invaluable tool for the characterization of this compound. The primary application of MS in this context is the confirmation of the molecular weight of the compound. The mass spectrometer will detect the protonated molecule [M+H]⁺, which for this compound (C₁₀H₁₂Cl₂N₂) would have a characteristic isotopic pattern due to the presence of two chlorine atoms.

Furthermore, tandem mass spectrometry (MS/MS) can be used for fragment analysis. By inducing fragmentation of the parent ion, a characteristic fragmentation pattern is produced, which can be used to confirm the structure of the molecule and to identify related impurities. researchgate.netmdpi.com For instance, fragmentation may occur at the piperazine ring or involve the loss of the dichlorophenyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR : The proton NMR spectrum would show distinct signals for the protons on the aromatic ring and the piperazine ring. The aromatic protons would appear in the downfield region (typically 6.8-7.5 ppm) and their splitting patterns would confirm the 1,2,5-substitution pattern on the benzene (B151609) ring. The protons on the piperazine ring would appear as multiplets in the upfield region (typically 2.5-3.5 ppm).

¹³C NMR : The carbon NMR spectrum provides information on the number and types of carbon atoms in the molecule. researchgate.net For this compound, one would expect to see distinct signals for the six carbons of the dichlorophenyl ring and the carbons of the piperazine ring. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing chlorine atoms. researchgate.netbeilstein-journals.org

Table 3: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| ¹H NMR | ||

| Aromatic-H | ~ 7.0 - 7.4 | m |

| Piperazine-H (α to N-Aryl) | ~ 3.0 - 3.2 | t |

| Piperazine-H (α to NH) | ~ 2.8 - 3.0 | t |

| ¹³C NMR | ||

| Aromatic C-Cl | ~ 125 - 135 | s |

| Aromatic C-H | ~ 118 - 130 | d |

| Aromatic C-N | ~ 150 | s |

| Piperazine C (α to N-Aryl) | ~ 50 | t |

X-ray Crystallography for Solid-State Structure Determinationgoogle.comceon.rsnih.gov

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. For this compound, this technique can provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. For example, it can confirm the chair conformation of the piperazine ring and the relative orientation of the dichlorophenyl group. iucr.org

The analysis of a single crystal of the compound would yield data on the crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions. iucr.orgiucr.orgmdpi.com Furthermore, it reveals intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the packing of the molecules in the crystal lattice. iucr.org

Infrared (IR) Spectroscopy for Functional Group Identificationresearchgate.net

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

N-H stretch : A secondary amine, such as the piperazine ring, will show a characteristic N-H stretching vibration in the region of 3300-3500 cm⁻¹. youtube.comlibretexts.org

C-H stretch : Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the piperazine ring appears just below 3000 cm⁻¹.

C=C stretch : The aromatic ring will show C=C stretching absorptions in the 1450-1600 cm⁻¹ region.

C-N stretch : The C-N stretching of the aryl amine and the aliphatic amine will appear in the fingerprint region, typically between 1250 and 1350 cm⁻¹. libretexts.org

C-Cl stretch : The presence of the chloro-substituents on the aromatic ring would give rise to C-Cl stretching bands in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹.

Table 4: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (amine) | 3300 - 3500 youtube.comlibretexts.org |

| C-H Stretch (aromatic) | > 3000 |

| C-H Stretch (aliphatic) | < 3000 |

| C=C Stretch (aromatic) | 1450 - 1600 |

| C-N Stretch | 1250 - 1350 libretexts.org |

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 1-(2,5-dichlorophenyl)piperazine and its derivatives, docking studies have been instrumental in elucidating their potential as inhibitors for various biological targets.

For instance, derivatives of this compound have been investigated as potential anticancer agents. Molecular docking studies have shown that these compounds can bind to the DNA-Topo II complex and the minor groove of DNA, suggesting a possible mechanism for their cytotoxic activity. mdpi.com In one study, a derivative, BS230, which contains a 1-(3,4-dichlorophenyl)piperazine (B178234) moiety, exhibited strong antitumor activity with lower cytotoxicity towards healthy cells compared to doxorubicin. mdpi.com This highlights the role of the dichlorophenylpiperazine group in the observed biological activity. mdpi.com

Furthermore, in the context of discovering novel androgen receptor (AR) antagonists, various arylpiperazine derivatives, including those with a dichlorophenyl substitution, have been synthesized and their interactions with the AR ligand-binding domain were explored through molecular docking. nih.gov Similarly, metal complexes of 4-(2,3-dichlorophenyl)piperazine-1-carboxylic acid have been synthesized and their potential as telomerase inhibitors was initially revealed through molecular docking studies. nih.gov One of the synthesized complexes showed significant inhibitory activity against telomerase and antiproliferative activity against a human cancer cell line. nih.gov

In the pursuit of new treatments for type 2 diabetes, piperazine-derived constrained inhibitors of dipeptidyl peptidase-IV (DPP-IV) have been designed and evaluated. researchgate.net Molecular docking studies of these compounds, including those with chloro-substitutions, helped to establish a good binding affinity at the DPP-IV active site, corroborating the biological data. researchgate.net

These examples underscore the importance of molecular docking in identifying potential therapeutic targets for this compound derivatives and in guiding the design of more potent and selective molecules.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting the geometry, electronic properties, and reactivity of molecules like this compound.

DFT calculations, often using the B3LYP functional with various basis sets, are employed to optimize the molecular structure and calculate various electronic properties. colab.wsresearchgate.net These calculations provide insights into the distribution of electrons within the molecule and help to identify the most reactive sites.

HOMO-LUMO Analysis and Global Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter that reflects the chemical reactivity and kinetic stability of a molecule. mdpi.comaimspress.com A larger HOMO-LUMO gap suggests higher stability and lower reactivity. mdpi.com

For derivatives of this compound, HOMO-LUMO analysis can predict their chemical behavior. mdpi.com The distribution of HOMO and LUMO orbitals indicates the regions of the molecule most likely to be involved in electron donation and acceptance during chemical reactions. nih.gov Global reactivity descriptors, such as electronegativity, chemical hardness, and chemical potential, can be calculated from the HOMO and LUMO energies to further quantify the reactivity of the molecule. mdpi.com

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -E_HOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -E_LUMO | Energy released when an electron is added. |

| Energy Gap (ΔE) | ΔE = E_LUMO - E_HOMO | Indicates chemical reactivity and stability. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | Escaping tendency of electrons. |

Non-Covalent Interaction (NCI) and Quantum Theory of Atoms In Molecules (QTAIM) Analysis

Non-covalent interactions (NCIs) play a crucial role in the structure, stability, and function of biological systems. NCI analysis, often performed using the reduced density gradient (RDG) method, helps to visualize and understand these weak interactions, such as hydrogen bonds and van der Waals forces, within a molecule and between a ligand and its target. mdpi.com

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. mdpi.com QTAIM analysis can be used to characterize the nature and strength of both covalent and non-covalent interactions. By analyzing the properties at the bond critical points (BCPs), one can distinguish between different types of interactions. mdpi.com For instance, the sign of the Laplacian of the electron density (∇²ρ(r)) and the total energy density (H(r)) at a BCP can differentiate between shared-shell (covalent) and closed-shell (non-covalent) interactions. mdpi.com

For this compound and its derivatives, NCI and QTAIM analyses can provide detailed insights into the intramolecular and intermolecular interactions that govern their conformational preferences and binding to biological targets. mdpi.comebi.ac.uk

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational flexibility of molecules and the stability of ligand-protein complexes.

For derivatives of this compound, MD simulations can be used to explore the different conformations the molecule can adopt, which is crucial for understanding its interaction with a receptor. nih.govnih.gov The conformational landscape of a molecule can significantly influence its biological activity.

When a ligand is docked into a protein's binding site, MD simulations can be performed on the resulting complex to assess its stability. nih.gov By monitoring the root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation time, researchers can determine if the ligand remains stably bound in the predicted orientation. These simulations provide a more dynamic and realistic picture of the ligand-target interaction compared to static docking poses.

In Silico Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Properties

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate are critical for its success. In silico ADMET prediction models have become an indispensable tool in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic and toxicity profiles. researchgate.netnih.gov

Various online tools and software packages are available to predict a wide range of ADMET properties for compounds like this compound and its derivatives. nih.govresearchgate.net These predictions are based on the molecule's structure and physicochemical properties.

Predicted ADMET Properties for this compound (Illustrative)

| Property | Predicted Value | Interpretation |

|---|---|---|

| Human Intestinal Absorption | High | Likely to be well absorbed from the gut. |

| Blood-Brain Barrier (BBB) Permeability | Permeable | May cross the BBB and have central nervous system effects. |

| CYP450 2D6 Inhibition | Inhibitor | Potential for drug-drug interactions. |

| Ames Test | Non-mutagenic | Unlikely to be a carcinogen. |

| hERG Inhibition | Low risk | Low potential for cardiotoxicity. |

(Note: These are illustrative values and actual predictions can vary between different models.)

By identifying potential liabilities early on, computational ADMET predictions help to guide the optimization of lead compounds to improve their drug-like properties.

Virtual Screening and Ligand-Based Drug Design Approaches

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.

In the context of this compound, virtual screening can be used to identify new derivatives with potentially improved activity. This can be done through either structure-based or ligand-based approaches. Structure-based virtual screening involves docking a library of compounds into the binding site of a target protein.

Ligand-based drug design, on the other hand, relies on the knowledge of other molecules that bind to the biological target of interest. Pharmacophore modeling is a common ligand-based approach where a 3D arrangement of essential features that a molecule must possess to be active is created. nih.gov This pharmacophore model can then be used to screen compound libraries for molecules that match the required features. For arylpiperazine derivatives, pharmacophore models have been developed to understand the key structural requirements for their biological activity. nih.gov

These computational approaches accelerate the drug discovery process by prioritizing the synthesis and testing of compounds that have a higher probability of being active.

Role of 1 2,5 Dichlorophenyl Piperazine As a Research Tool and Pharmaceutical Intermediate

Key Building Block in the Synthesis of Pharmacologically Active Compounds

The molecular structure of 1-(2,5-dichlorophenyl)piperazine makes it a valuable precursor in the synthesis of various drugs. The piperazine (B1678402) ring, a six-membered ring containing two nitrogen atoms, provides a reactive site for chemical modifications, while the dichlorophenyl group influences the compound's interaction with biological targets.

Precursor for Antipsychotic Drug Development (e.g., Aripiprazole-related compounds)

One of the most notable applications of a dichlorophenylpiperazine derivative is in the synthesis of the atypical antipsychotic drug aripiprazole (B633). While aripiprazole itself utilizes 1-(2,3-dichlorophenyl)piperazine (B491241), the synthesis pathway highlights the importance of dichlorophenylpiperazine structures in creating complex, multi-ring systems with specific pharmacological activities. wikipedia.orgptfarm.plnih.gov The synthesis of aripiprazole involves the reaction of a piperazine derivative with a quinolinone moiety. ptfarm.plnih.gov This process underscores the role of the dichlorophenylpiperazine core as a crucial intermediate that is elaborated upon to produce the final active pharmaceutical ingredient. The dichlorophenyl group is critical for the drug's unique receptor binding profile, which includes partial agonism at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors. nih.govchemicalbook.com

The development of aripiprazole has spurred further research into related compounds, with derivatives of dichlorophenylpiperazine being explored for their potential as novel antipsychotic agents. These research efforts often use the dichlorophenylpiperazine scaffold as a starting point for creating new chemical entities with improved efficacy or side effect profiles.

Use in Antihypertensive and Antihistamine Synthesis

The versatility of the piperazine scaffold extends to its use in the synthesis of antihypertensive and antihistamine medications. researchgate.net The piperazine ring is a common feature in many H1-antagonists. nih.gov By modifying the substituents on the piperazine ring, chemists can fine-tune the pharmacological activity of the resulting compounds. For instance, different substitution patterns on the phenyl ring of phenylpiperazine derivatives can lead to compounds with varying affinities for histamine (B1213489) receptors. While direct synthesis of widely known antihypertensives or antihistamines from this compound is not as prominently documented as its role in antipsychotics, the broader class of phenylpiperazines is integral to these therapeutic areas. The principles of medicinal chemistry suggest that this compound could be a viable starting material for developing novel antihypertensive or antihistamine agents.

Scaffold for Novel Drug Discovery Programs

The piperazine ring is considered a "privileged scaffold" in medicinal chemistry. researchgate.netnih.gov This means that this particular chemical structure is frequently found in biologically active compounds and can be used as a template to design new drugs for a variety of diseases. nih.govnih.gov The piperazine moiety's physicochemical properties, such as its basicity and ability to form hydrogen bonds, make it an attractive component for interacting with biological targets. nih.gov

This compound, as a specific example of a substituted piperazine, serves as a valuable starting point for drug discovery programs. mdpi.com Researchers can systematically modify the structure of this compound to create a library of related compounds. These compounds can then be screened for activity against various biological targets, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes. This approach has been successful in identifying new drug candidates for a range of conditions, including cancer, inflammation, and infectious diseases. nih.govnih.govrsc.org

Investigative Tool for Neurotransmitter System Research

Beyond its role in drug synthesis, this compound and its analogs are used as research tools to study neurotransmitter systems in the brain. Phenylpiperazines, as a class, are known to interact with various neurotransmitter receptors, particularly serotonin and dopamine receptors.

For example, aripiprazole and its metabolite, which contains the 1-(2,3-dichlorophenyl)piperazine structure, have been shown to inhibit the enzyme DHCR7, which is involved in cholesterol biosynthesis. nih.gov This finding has implications for understanding the potential side effects of these drugs and for investigating the role of cholesterol in the nervous system. By studying how compounds like dichlorophenylpiperazines interact with specific receptors and enzymes, researchers can gain a better understanding of the complex signaling pathways that regulate brain function and behavior.

Impurity Control and Analytical Standards in Pharmaceutical Manufacturing

In the production of pharmaceuticals, it is crucial to control the levels of impurities to ensure the safety and efficacy of the final product. When this compound is used as a starting material or is a known metabolite of a drug, it can also be present as an impurity in the final drug product.

Therefore, it is essential to have pure reference standards of this compound to develop and validate analytical methods for detecting and quantifying its presence. lgcstandards.com These analytical methods, such as high-performance liquid chromatography (HPLC), are used throughout the manufacturing process to monitor the purity of the drug substance and to ensure that the levels of any impurities are within acceptable limits. Companies that supply chemical standards offer this compound for this purpose, enabling pharmaceutical manufacturers to maintain high quality control standards. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Future Research Directions and Translational Perspectives

Exploration of Novel Therapeutic Indications and Undiscovered Biological Pathways

While derivatives of phenylpiperazine have been traditionally investigated for their effects on the central nervous system, particularly as modulators of serotonin (B10506) and dopamine (B1211576) receptors, the future holds promise for uncovering novel applications for compounds derived from 1-(2,5-dichlorophenyl)piperazine. wikipedia.org Emerging preclinical evidence suggests that its structural motif may be relevant in therapeutic areas beyond psychiatric disorders.

Future research should systematically explore:

Oncology: Preliminary research indicates that certain structurally similar compounds exhibit cytotoxic effects against various cancer cell lines. Future investigations could focus on screening this compound derivatives against a broad panel of cancer cells to identify potential anticancer properties and elucidate the underlying mechanisms, which may involve modulation of serotonin receptors known to influence cancer cell proliferation.

Inflammatory and Autoimmune Diseases: The immunomodulatory potential of piperazine (B1678402) derivatives is an underexplored area. Research could delve into whether these compounds can influence inflammatory pathways, potentially offering new treatments for conditions like rheumatoid arthritis or inflammatory bowel disease.

Neurodegenerative Disorders: Beyond mood and psychotic disorders, the neuroprotective potential of these compounds warrants investigation. Studies could explore their efficacy in models of Alzheimer's or Parkinson's disease, focusing on pathways related to neuroinflammation, oxidative stress, and protein aggregation.

A critical aspect of this exploration will be the deconvolution of their pharmacology. Identifying the specific molecular targets and biological pathways through which these novel effects are mediated is paramount for understanding their therapeutic potential and for the rational design of next-generation compounds.

Design and Synthesis of Highly Selective and Potent Analogues with Improved Pharmacological Profiles

The this compound moiety serves as a versatile template for synthetic modification. The position of the chlorine atoms on the phenyl ring is known to significantly influence biological activity and receptor selectivity. For instance, 2,5-dichloro substitution provides a distinct serotonin receptor binding profile compared to 3,4-dichloro analogs, which are more associated with dopamine D2 modulation.

Future efforts in medicinal chemistry will focus on the rational design and synthesis of new analogues with superior properties. Key strategies will include:

Positional Isomerism: Systematically synthesizing and evaluating other dichlorophenyl isomers (e.g., 2,3-, 2,4-, 3,4-, 3,5-) to fine-tune receptor affinity and selectivity.

Functional Group Modification: Introducing a diverse range of substituents on both the phenyl and piperazine rings to modulate physicochemical properties such as lipophilicity, polarity, and hydrogen bonding capacity. This can enhance target engagement, improve blood-brain barrier penetration, and optimize pharmacokinetic profiles.

Conformational Restriction: Incorporating rigid structural elements to lock the molecule into a specific bioactive conformation, which can lead to increased potency and selectivity for the desired biological target.

The table below illustrates how structural modifications on the phenylpiperazine core can lead to different properties and applications, providing a basis for future design.

| Compound Name | Key Structural Modification | Primary Application/Target |

| 1-(2,3-Dichlorophenyl)piperazine (B491241) | 2,3-dichloro substitution | Intermediate for Aripiprazole (B633); Dopamine D2/D3 receptor partial agonist. wikipedia.org |

| 1-(3,4-Dichlorophenyl)piperazine (B178234) | 3,4-dichloro substitution | Precursor for potential inhibitors of Trypanosoma cruzi. |

| 1-(5-Chloro-2-methoxyphenyl)piperazine | Methoxy and chloro substitution | Used in studies of 5-HT1B/5-HT2 receptors; enhanced lipophilicity. |

| Cariprazine | Complex side chain on piperazine | Antipsychotic; Dopamine D2/D3 receptor partial agonist. wikipedia.org |

This table is interactive and can be sorted by column.

Development of Innovative and Sustainable Synthetic Methodologies

The synthesis of this compound and its derivatives has traditionally relied on methods such as the cyclization of 2,5-dichloroaniline (B50420) with bis(2-chloroethyl)amine (B1207034) at high temperatures or nucleophilic substitution reactions. While effective, these methods can present challenges for large-scale production, including issues with yield, purification, and safety. mdpi.com

Future research will prioritize the development of more innovative, efficient, and environmentally sustainable synthetic routes. This includes:

Modern Catalytic Methods: Wider application of palladium-catalyzed Buchwald-Hartwig or copper-catalyzed Ullmann-Goldberg reactions for the N-arylation of piperazine. mdpi.com These methods often proceed under milder conditions with higher yields and functional group tolerance compared to classical approaches.

Flow Chemistry: Implementing continuous flow synthesis processes, which can offer improved safety, better control over reaction parameters, higher yields, and easier scalability compared to traditional batch processing.

Green Chemistry Principles: Designing synthetic pathways that minimize waste, use less hazardous reagents and solvents, and are more energy-efficient, aligning with the growing demand for sustainable practices in the pharmaceutical industry.

Integration of Advanced Computational Approaches for Rational Drug Design

Computer-Aided Drug Design (CADD) is an indispensable tool for accelerating the discovery and optimization of new therapeutic agents. researchgate.nettaylorandfrancis.com By integrating advanced computational approaches, researchers can move beyond trial-and-error synthesis toward a more rational, hypothesis-driven design of this compound analogues.

Key computational strategies include:

Molecular Docking and Virtual Screening: Using the 3D structures of target proteins (e.g., serotonin receptors, dopamine receptors) to predict how novel analogues will bind. springernature.com This allows for the rapid in silico screening of large virtual libraries of compounds to identify promising candidates for synthesis and biological testing. taylorandfrancis.com

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the structural features of compounds with their biological activity. springernature.com These models can predict the potency of unsynthesized analogues and guide the design of more effective molecules.

Molecular Dynamics (MD) Simulations: Simulating the dynamic movement of the ligand-receptor complex over time to assess the stability of the interaction and understand the molecular basis of binding affinity. springernature.com

ADMET Prediction: Employing computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds early in the discovery process, helping to reduce late-stage failures. taylorandfrancis.comspringernature.com

The following table summarizes the application of various CADD techniques in the context of designing novel this compound derivatives.

| Computational Technique | Application in Drug Design |

| Molecular Docking | Predicts binding mode and affinity of analogues to specific receptor targets. springernature.com |

| Virtual Screening | Rapidly screens large chemical libraries to identify potential hit compounds. taylorandfrancis.com |

| QSAR | Establishes relationships between chemical structure and biological activity to guide lead optimization. researchgate.net |

| Pharmacophore Modeling | Identifies essential 3D features required for biological activity to design novel scaffolds. researchgate.net |

| Molecular Dynamics | Assesses the stability of ligand-protein complexes and clarifies binding mechanisms. springernature.com |

| ADMET Prediction | Forecasts pharmacokinetic and toxicity profiles to prioritize candidates with drug-like properties. springernature.com |

This table is interactive and can be sorted by column.

Translational Research Potential towards Clinical Applications (focus on pre-clinical studies)

Bridging the gap between a promising compound and a potential clinical candidate requires rigorous preclinical evaluation. For derivatives of this compound, future translational research must focus on building a comprehensive preclinical data package.

Preclinical studies have already investigated the anxiolytic effects of related compounds in rodent models, with some studies showing reductions in anxiety-related behaviors. To advance these and other findings, future research must systematically:

Establish In Vivo Efficacy: Validate the therapeutic potential identified in vitro (e.g., anticancer, anti-inflammatory effects) in relevant animal models of disease. This involves determining the effective dose range and treatment schedule.

Conduct Pharmacokinetic Profiling: Thoroughly characterize the ADME properties of lead candidates in animals to understand how the drug is absorbed, distributed in the body, metabolized, and eliminated. This data is crucial for predicting the compound's behavior in humans.

Perform Safety and Toxicology Studies: Conduct comprehensive safety pharmacology and toxicology studies in animal models to identify any potential adverse effects on major organ systems (e.g., cardiovascular, central nervous, respiratory) and to determine a safe dose range for potential first-in-human trials.

A focused and robust preclinical development plan is essential to validate the therapeutic hypotheses for novel this compound analogues and justify their progression toward clinical investigation.

Q & A

Q. What are the standard synthetic routes for 1-(2,5-Dichlorophenyl)piperazine (1-(2,5-DCPP)), and how can purity be ensured?

The compound is typically synthesized via cyclization of 2,5-dichloroaniline with bis(2-chloroethyl)amine hydrochloride under reflux in toluene, followed by acidification with HCl to precipitate the hydrochloride salt . Purification involves recrystallization from ethanol or methanol to achieve ≥95% purity. Analytical methods like NMR (e.g., δ 3.5–4.0 ppm for piperazine protons) and LC-MS (m/z 267.6 [M+H]+) are critical for verifying structural integrity .

Q. What safety protocols are essential for handling 1-(2,5-DCPP in laboratory settings?

Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid dust formation. Store in airtight containers at room temperature, away from incompatible substances (e.g., strong oxidizers). Emergency measures include rinsing exposed skin/eyes with water and seeking medical attention for inhalation .

Q. How can researchers validate the biological activity of 1-(2,5-DCPP in preliminary assays?

Screen for receptor binding using radioligand displacement assays (e.g., serotonin 5-HT₂A or dopamine D₂ receptors). For example, competitive binding with [³H]ketanserin quantifies 5-HT₂A affinity. Include positive controls (e.g., risperidone) and validate via dose-response curves (IC₅₀ calculations) .

Advanced Research Questions

Q. How can synthetic yield of 1-(2,5-DCPP be optimized for scale-up?

Vary reaction conditions:

- Catalyst : Sodium carbonate (14.0 g) enhances cyclization efficiency in toluene .

- Solvent : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.

- Temperature : Reflux at 110°C for 30 hours maximizes conversion .

Monitor progress via TLC (silica gel, ethyl acetate/hexane) and optimize workup steps (e.g., fractional distillation for intermediates) .

Q. What structural features of 1-(2,5-DCPP contribute to its receptor selectivity?

The 2,5-dichlorophenyl group enhances lipophilicity and π-π stacking with aromatic residues in receptor binding pockets (e.g., 5-HT₂A transmembrane domain). Piperazine flexibility allows conformational adaptation. Comparative studies with 2,4-dichloro analogs show positional chlorine effects on binding affinity .

Q. How can computational modeling predict 1-(2,5-DCPP’s interactions with novel targets?

Perform molecular docking (AutoDock Vina) using crystal structures (PDB: 6A93 for 5-HT₂A). Adjust protonation states at physiological pH (piperazine pKa ~8.5). Validate predictions with mutagenesis (e.g., D155A in 5-HT₂A disrupts binding) .

Q. What strategies resolve contradictions in reported cytotoxic effects of 1-(2,5-DCPP derivatives?

- Assay standardization : Use consistent cell lines (e.g., HEK-293 vs. SH-SY5Y) and exposure times (24–72 hrs).

- Metabolic profiling : LC-MS/MS identifies active metabolites (e.g., N-dealkylation products).

- Off-target screening : Test against kinase panels to rule out nonspecific effects .

Q. How do crystallographic studies inform salt form selection for 1-(2,5-DCPP?

X-ray diffraction (100 K, Cu-Kα radiation) reveals that dihydrochloride salts form monoclinic crystals (space group P2₁/c) with H-bonding networks (N–H···Cl). Stability assays (TGA/DSC) correlate crystallinity with hygroscopicity, guiding formulation for in vivo studies .

Methodological Tables

Q. Table 1. Comparative Receptor Binding Affinity of 1-(2,5-DCPP Derivatives

| Compound | 5-HT₂A Ki (nM) | D₂ Ki (nM) | Selectivity Ratio (5-HT₂A/D₂) | Source |

|---|---|---|---|---|

| 1-(2,5-DCPP) | 12.3 ± 1.2 | 245 ± 18 | 19.9 | |

| 1-(2,4-DCPP) | 28.7 ± 2.1 | 198 ± 15 | 6.9 | |

| 1-(3,4-DCPP) | 45.6 ± 3.5 | 320 ± 22 | 7.0 |

Q. Table 2. Optimization of Reaction Conditions for 1-(2,5-DCPP Synthesis

| Parameter | Standard Protocol | Optimized Protocol | Yield Improvement |

|---|---|---|---|

| Solvent | Toluene | Toluene/DMF (9:1) | +15% |

| Reaction Time | 30 hours | 24 hours (microwave) | +20% |